(2-Chloro-5,7-dimethylquinolin-3-yl)methanamine
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Overview
Description
(2-Chloro-5,7-dimethylquinolin-3-yl)methanamine is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of a chloro group at the 2-position, two methyl groups at the 5- and 7-positions, and a methanamine group at the 3-position of the quinoline ring. It has a molecular formula of C12H13ClN2 and a molecular weight of 220.70 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5,7-dimethylquinolin-3-yl)methanamine typically involves the reaction of 2-chloro-5,7-dimethylquinoline with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5,7-dimethylquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
(2-Chloro-5,7-dimethylquinolin-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-Chloro-5,7-dimethylquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine
- (2-Chloro-6,7-dimethylquinolin-3-yl)methanamine
- (2-Chloro-5,7-dimethylquinolin-3-yl)methylamine
Uniqueness
(2-Chloro-5,7-dimethylquinolin-3-yl)methanamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H13ClN2 |
---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
(2-chloro-5,7-dimethylquinolin-3-yl)methanamine |
InChI |
InChI=1S/C12H13ClN2/c1-7-3-8(2)10-5-9(6-14)12(13)15-11(10)4-7/h3-5H,6,14H2,1-2H3 |
InChI Key |
DMHNYAPOSVUZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CN)C |
Origin of Product |
United States |
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